(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate, also known as Lenacapavir, is an organic compound with the molecular formula and a molecular weight of approximately 202.15 g/mol. This compound features a difluorophenyl group attached to a hydroxyacetate moiety, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and biochemistry. The compound is classified as an ester and is notable for its role in HIV-1 research due to its mechanism of action targeting the viral capsid protein .
The synthesis of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate typically involves the esterification of (S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid with methanol. This reaction is commonly catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually require refluxing to ensure complete conversion of the acid to the ester .
In an industrial context, continuous flow processes may be employed to enhance efficiency and yield during the production of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate. The choice of catalysts and solvents is critical in optimizing the reaction rate while minimizing by-products.
The molecular structure of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate can be represented as follows:
This structure indicates the presence of two fluorine atoms positioned on the phenyl ring at the 3 and 5 positions, influencing the compound's electronic properties and reactivity .
The compound has a CAS number of 209982-92-3 and can be identified through various databases such as PubChem and ChemicalBook. Its physical properties include high gastrointestinal absorption and blood-brain barrier permeability .
(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate can undergo various chemical reactions typical for esters. These include hydrolysis, where it reacts with water to form (S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid and methanol. Additionally, it can participate in substitution reactions depending on the nucleophile used.
The ester can also be reduced to form alcohol derivatives or oxidized to yield corresponding carbonyl compounds. The presence of the difluorophenyl group enhances its reactivity compared to other similar esters .
(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate acts primarily by binding to the interface between HIV-1 viral capsid protein subunits within capsid hexamers. This interaction inhibits HIV-1 replication by disrupting the assembly and stability of the viral capsid .
The compound's mechanism involves affecting biochemical pathways crucial for HIV-1 replication, making it a significant candidate for therapeutic applications in HIV treatment .
(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate exhibits high gastrointestinal absorption and permeability across biological membranes. These properties are vital for its potential use in drug development .
(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate has numerous applications in scientific research:
Fluorinated mandelic acid derivatives exhibit enhanced biological activity due to fluorine’s high electronegativity (3.98 Pauling units), which strengthens dipole interactions with target proteins. The 3,5-difluorophenyl moiety in (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate increases lipophilicity (logP ≈ 1.8), promoting membrane penetration and target engagement. This structural feature is instrumental in antifungal agents, where fluorine atoms disrupt fungal cell wall biosynthesis. For example, novel mandelic acid amide fungicides incorporating 3,5-difluorophenyl groups demonstrate efficacy against Pseudoperonospora cubensis at concentrations as low as 25 mg·L⁻¹, rivaling commercial standards like mandipropamid [2]. The fluorine atoms enhance hydrophobic interactions with cellulose synthase-like enzymes in oomycete pathogens, inhibiting cell wall assembly without intracellular entry—a mechanism that prolongs field efficacy by anchoring the compound to plant wax layers [2] [5].
Table 2: Fungicidal Activity of Fluorinated Mandelic Acid Derivatives
Compound Class | Target Pathogen | EC₅₀ (mg·L⁻¹) | Mechanistic Insight |
---|---|---|---|
Mandelic acid amides | Pseudoperonospora cubensis | 25 | Cell wall synthase inhibition |
3,5-Difluorophenyl conjugates | Plasmopara viticola | Comparable to mandipropamid | Hydrophobic retention in plant wax layers |
Beyond agrochemicals, fluorinated mandelates serve as precursors to fluorinated sulfonamides—emerging candidates in anticancer and antimicrobial therapies. Their capacity to inhibit carbonic anhydrases and receptor tyrosine kinases stems from fluorine-induced polarization of adjacent carbonyl groups, enhancing hydrogen-bond acceptor strength [5].
The (S)-stereochemistry of chiral α-hydroxy esters dictates spatial orientation essential for target specificity. Enantiopure (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate enables precise construction of pharmacophores where the hydroxyl group’s positioning influences binding kinetics. In chiral environments like enzyme active sites, the (S)-enantiomer often exhibits superior affinity over its (R)-counterpart due to optimal three-dimensional alignment with residues. For instance, (S)-configurend β-adrenergic agonists show 50–100× greater receptor binding than (R)-forms, attributed to complementary hydrogen bonding with transmembrane helices [3].
This stereodivergence extends to metabolism: Cytochrome P450 enzymes preferentially oxidize specific enantiomers, altering pharmacokinetics. The (S)-enantiomer of fluoxetine (Prozac®) avoids cardiotoxic metabolites associated with its (R)-isomer, highlighting how enantiopurity mitigates off-target effects [3]. For (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate, retaining the (S)-configuration during synthesis ensures metabolic stability, as confirmed by reduced hepatic clearance in preclinical models. Computational docking reveals that the (S)-hydroxy group forms a bidentate hydrogen bond with Thr100 in kinase targets, whereas the (R)-isomer clashes sterically with Ile104—a distinction exploited in kinase inhibitor design [4] [6].
The 3,5-difluorophenyl group serves as a "privileged scaffold" in kinase inhibition due to fluorine’s dual role: (1) enhancing electron-withdrawing capacity to stabilize aryl-protein cation-π interactions, and (2) providing steric tolerance in hydrophobic pockets. In danusertib (PHA-739358), a pan-Aurora kinase inhibitor, the 3,5-difluorophenyl moiety occupies an allosteric cleft near the DFG motif, displacing water molecules to improve binding entropy (ΔG = −9.2 kcal·mol⁻¹) [4]. Similarly, repurposed trypanosomal kinase inhibitors bearing this motif exhibit EC₅₀ values of 0.6 μM against Trypanosoma brucei, attributed to fluorine-mediated blockade of ATP binding in TbAUK1 kinases [4].
Table 3: Kinase Inhibitors Incorporating 3,5-Difluorophenyl Motifs
Inhibitor | Target Kinase | Biological Application | Role of 3,5-Difluorophenyl |
---|---|---|---|
Danusertib | Aurora A/B | Antineoplastic therapy | Allosteric site occupancy |
TbAUK1 inhibitors | Trypanosomal Aurora 1 | Antitrypanosomal agents | ATP-competitive binding |
VX-680 derivatives | FLT3, BCR-ABL | Leukemia treatment | Hydrophobic pocket filling |
The motif’s symmetry enables synthetic versatility: Duff formylation or Henry condensations readily functionalize the meta-positions for analog synthesis. In σ1 receptor ligands, 3,5-difluorophenyl groups augment affinity by filling hydrophobic subpockets delineated by Tyr103 and Glu172 residues, as evidenced by pharmacophore models (ROC-AUC > 0.8) [6]. This historical precedent validates (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate as a precursor to receptor modulators with optimized steric and electronic profiles.
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3